

Dodecanal's Bioactivity Unveiled: A Comparative Analysis with Other Fatty Aldehydes

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Compound of Interest

Compound Name: Dodecanal

Cat. No.: B139956

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In the ever-evolving landscape of drug discovery and development, the exploration of novel bioactive compounds is paramount. Among these, fatty aldehydes, a class of organic compounds characterized by a terminal carbonyl group and a long aliphatic chain, have garnered increasing attention for their diverse biological activities. This guide offers a comprehensive comparative analysis of the bioactivity of **dodecanal** (C12 aldehyde) against other fatty aldehydes, providing researchers, scientists, and drug development professionals with a consolidated resource of experimental data and methodologies.

Quantitative Bioactivity Data: A Side-by-Side Comparison

The antimicrobial and antifungal efficacy of **dodecanal** and other fatty aldehydes has been investigated across various studies. The following table summarizes the available quantitative data, primarily Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, against a range of microorganisms. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Fatty Aldehyde	Microorganism	Bioactivity (µg/mL)	Reference
Dodecanal (C12)	Salmonella choleraesuis	MIC: 100, MBC: 100	[1]
Rhizoctonia solani	IC50: 851	[1][2]	
Xanthomonas oryzae pv. oryzicola	MIC: 780, MBC: 25000	[1][2]	
Xanthomonas oryzae pv. oryzae	MIC: 3120, MBC: 25000		
Decanal (C10)	Salmonella choleraesuis	MIC: 100, MBC: 100	
Pentadecanal (C15)	Listeria monocytogenes	MIC: 600	
(E)-2-Hexenal	Escherichia coli (ATCC 25922)	MIC: 125	
Pseudomonas aeruginosa (ATCC 27853)	MIC: 250		
Staphylococcus aureus (ATCC 25923)	MIC: 125		
Enterococcus faecalis (ATCC 29212)	MIC: 125		
(E)-2-Heptenal	Escherichia coli (ATCC 25922)	MIC: 62.5	
Pseudomonas aeruginosa (ATCC 27853)	MIC: 125		
Staphylococcus aureus (ATCC 25923)	MIC: 62.5		

Enterococcus faecalis (ATCC 29212)	MIC: 62.5	
(E)-2-Nonenal	Escherichia coli (ATCC 25922)	MIC: 31.25
Pseudomonas aeruginosa (ATCC 27853)	MIC: 62.5	
Staphylococcus aureus (ATCC 25923)	MIC: 31.25	
Enterococcus faecalis (ATCC 29212)	MIC: 31.25	
(E)-2-Decenal	Escherichia coli (ATCC 25922)	MIC: 15.6
Pseudomonas aeruginosa (ATCC 27853)	MIC: 31.25	
Staphylococcus aureus (ATCC 25923)	MIC: 15.6	
Enterococcus faecalis (ATCC 29212)	MIC: 15.6	

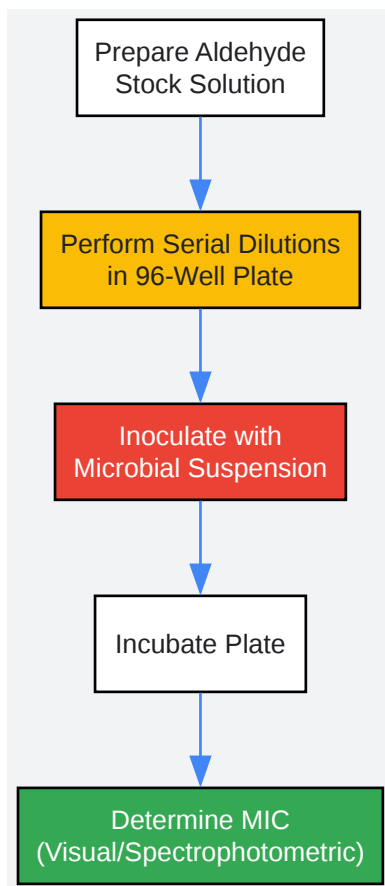
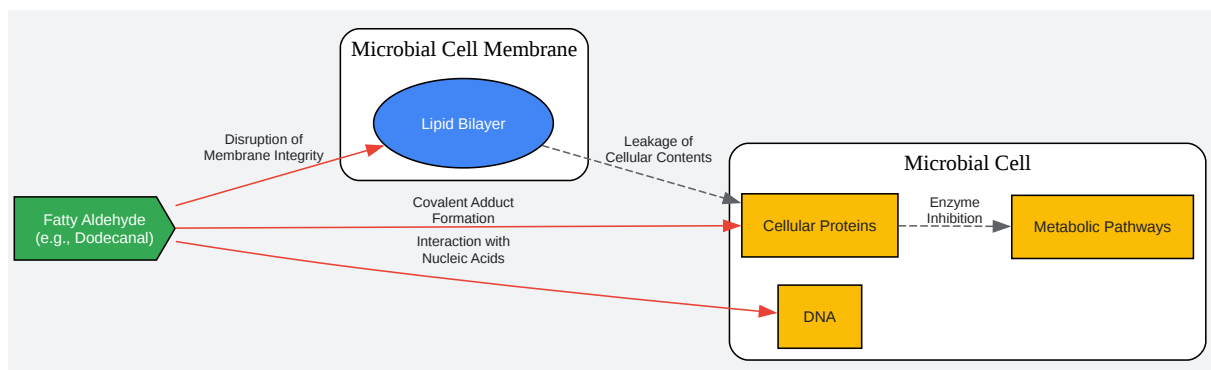
Unraveling the Mechanism: A Look at Signaling and Action

While specific signaling pathways for **dodecanal** are not extensively elucidated, the bioactivity of fatty aldehydes is generally attributed to their chemical properties. Their lipophilic nature allows them to readily interact with and disrupt microbial cell membranes. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

The presence of an aldehyde functional group also contributes to their reactivity. Aldehydes can form covalent bonds with nucleophilic groups in proteins and nucleic acids, potentially inhibiting

essential enzymatic functions and interfering with genetic processes.

For α,β -unsaturated aldehydes, the reactivity is further enhanced by the presence of a carbon-carbon double bond conjugated to the carbonyl group. This structural feature makes them susceptible to Michael addition reactions with biological nucleophiles, contributing to their potent antimicrobial effects.



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